molecular formula C12H20NO4P B13689618 Diethyl 2-Amino-6-methoxybenzylphosphonate

Diethyl 2-Amino-6-methoxybenzylphosphonate

Cat. No.: B13689618
M. Wt: 273.26 g/mol
InChI Key: LXWIDOUZVFKXHM-UHFFFAOYSA-N
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Description

Diethyl 2-Amino-6-methoxybenzylphosphonate is a phosphonate derivative characterized by a benzyl backbone substituted with an amino (-NH₂) group at position 2 and a methoxy (-OCH₃) group at position 4. The phosphonate moiety (PO₃²⁻) is esterified with two ethyl groups, forming a diethyl phosphonate structure.

Properties

Molecular Formula

C12H20NO4P

Molecular Weight

273.26 g/mol

IUPAC Name

2-(diethoxyphosphorylmethyl)-3-methoxyaniline

InChI

InChI=1S/C12H20NO4P/c1-4-16-18(14,17-5-2)9-10-11(13)7-6-8-12(10)15-3/h6-8H,4-5,9,13H2,1-3H3

InChI Key

LXWIDOUZVFKXHM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C(C=CC=C1OC)N)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of diethyl 2-amino-6-methoxybenzylphosphonate typically involves the following key steps:

Preparation of Diethyl α-Amino-6-methoxybenzylphosphonate

A widely used approach to prepare diethyl α-aminophosphonates, including the 2-amino-6-methoxybenzyl derivative, involves the condensation of an appropriate substituted benzaldehyde with ammonium acetate and diethyl phosphite in ethanol under reflux conditions:

  • Reactants and Conditions:

    • 4-methoxybenzaldehyde (13.6 g, 0.10 mol)
    • Ammonium acetate (7.70 g, 0.10 mol)
    • Diethyl phosphite (6.44 mL, 0.05 mol)
    • Solvent: Ethanol (150 mL)
    • Temperature: 60 °C
    • Time: 60 hours under reflux
  • Reaction Mechanism:
    The aldehyde reacts with ammonium acetate to form an imine intermediate, which then undergoes nucleophilic addition by diethyl phosphite to yield the α-aminophosphonate after hydrolysis.

  • Workup:
    After reaction completion, ethanol is removed under vacuum, and the residue is treated with dichloromethane and water. Acidification with concentrated hydrochloric acid (pH 1) followed by extraction removes impurities. The aqueous phase is then alkalized to pH 11 with 20% NaOH solution, and the product is extracted into dichloromethane. Drying over sodium sulfate and concentration yields the crude product.

  • Purification:
    The crude diethyl α-amino-6-methoxybenzylphosphonate is purified by flash column chromatography.

This method yields the product with moderate efficiency (around 52% yield reported for similar substituted derivatives).

Parameter Value
Aldehyde 4-methoxybenzaldehyde (13.6 g, 0.10 mol)
Ammonium acetate 7.70 g (0.10 mol)
Diethyl phosphite 6.44 mL (0.05 mol)
Solvent Ethanol (150 mL)
Temperature 60 °C
Reaction time 60 hours reflux
Workup Acidification, extraction, alkalization
Purification Flash column chromatography
Typical yield ~52%

Phosphorylation of Aminophosphonate

Following the formation of the diethyl α-aminophosphonate, phosphorylation can be performed to modify the amino group or the phosphonate moiety:

  • Reagents:

    • Diethylphosphoryl chloride or diphenylphosphoryl chloride (1 equiv)
    • Triethylamine (1 equiv)
    • Solvent: Toluene
    • Temperature: Room temperature (26 °C)
    • Time: 24 hours stirring
  • Procedure:
    The aminophosphonate is dissolved in toluene, triethylamine is added as a base, and then the phosphorylating agent is introduced. The reaction mixture is stirred at 26 °C or refluxed for 24 hours. After completion, the mixture is filtered, and the solvent is evaporated under vacuum.

  • Purification:
    The crude product is purified by silica gel chromatography using dichloromethane:methanol (97:3) as eluent.

This phosphorylation step yields phosphorylated aminophosphonates suitable for further biological or chemical studies.

Alternative Preparation Routes and Functional Group Modifications

Other methods relevant to the preparation of this compound derivatives or related compounds include:

Summary Table of Key Preparation Methods

Step Reagents/Conditions Yield (%) Notes
α-Aminophosphonate formation 4-methoxybenzaldehyde + ammonium acetate + diethyl phosphite in EtOH, reflux 60 h at 60 °C ~52 Acid/base workup, flash chromatography
Phosphorylation Diethylphosphoryl chloride + triethylamine in toluene, 26 °C, 24 h Variable Purified by silica gel chromatography
α-Hydroxyphosphonate synthesis Substituted benzaldehyde + diethyl phosphite + triethylamine in acetone, reflux 2 h 41-83 Crystallization or chromatography
Sulfonylation Methanesulfonyl chloride + triethylamine in toluene, RT, 0.5 h Not specified Mesylated derivatives for further modification
Halogenation DDQ/PPh3 system or thionyl chloride + triethyl phosphite Up to 98 Halogenated phosphonates as intermediates

Analytical Data and Characterization

  • 31P NMR chemical shifts for diethyl α-aminophosphonates typically appear around 24-25 ppm in CDCl3.
  • Mass spectrometry confirms molecular ion peaks matching calculated values for the target compounds.
  • Melting points and chromatographic behavior are used for purity assessment.
  • Yields vary depending on substituents and reaction conditions but generally range from 40% to over 80% for optimized procedures.

Chemical Reactions Analysis

Sulfonylation and Phosphorylation Reactions

α-Hydroxy-benzylphosphonates are precursors for sulfonylated derivatives, such as mesylates and tosylates, which are key intermediates in nucleophilic substitution reactions. For example:

  • Dimethyl/diethyl α-hydroxy-benzylphosphonates react with methanesulfonyl chloride (1.5 equiv) in toluene with triethylamine, yielding α-mesyloxy derivatives .

  • These mesylates undergo further reactions (e.g., Arbuzov or Pudovik reactions) to form bisphosphonates or phosphonate–phosphine oxides .

Hypothetical Pathway for Diethyl 2-Amino-6-methoxybenzylphosphonate:

  • Sulfonylation:
    Reaction with mesyl chloride or tosyl chloride could produce a sulfonated intermediate, enabling nucleophilic displacement at the α-position.

  • Phosphorylation:
    Subsequent Arbuzov reaction with triethyl phosphite or ethyl diphenylphosphinite may yield bisphosphonate or phosphine oxide hybrids, similar to derivatives 14a–d .

Pudovik Reaction with Phosphorus Nucleophiles

α-Oxo- or α-hydroxyphosphonates react with dialkyl phosphites or diarylphosphine oxides under basic conditions to form hydroxy-methylenebisphosphonates or asymmetric phosphonate–phosphine oxides .

Example Reaction Parameters (Analogous Systems):

SubstrateReagentCatalystProduct YieldReference
Diethyl α-oxobenzylphosphonateDiethyl phosphite40% Et₂NH65–74%
Dimethyl α-oxoethylphosphonateDiphenylphosphine oxide40% Et₂NH62–78%

For This compound, similar Pudovik reactions could generate heterocyclic phosphonates or hybrid phosphorus derivatives. The amino and methoxy substituents may influence regioselectivity or stabilize intermediates.

Cytotoxic Activity of Analogous Derivatives

While no direct data exists for the queried compound, structurally related α-hydroxy- and α-mesyloxy-benzylphosphonates exhibit cytotoxic effects. For example:

  • Compound 3b (diethyl α-hydroxy-di-tert-butylbenzylphosphonate) showed IC₅₀ = 16.4 µM against MDA-MB231 breast cancer cells .

  • Compound 5b (diethyl α-mesyloxy-4-methylbenzylphosphonate) demonstrated IC₅₀ = 28.0 µM on the same cell line .

Structural Features Correlating with Activity:

  • Bulky substituents (e.g., tert-butyl) enhance membrane permeability.

  • Electron-withdrawing groups (e.g., mesyloxy) increase electrophilicity at the α-carbon, promoting interactions with cellular targets .

Spectral Characterization of Related Compounds

Key spectral data for analogous diethyl α-substituted benzylphosphonates include:

  • ³¹P NMR: δ ~14–15 ppm for diethyl phosphonates .

  • ¹H NMR: Methoxy groups resonate at δ ~3.8 ppm, while aromatic protons appear as multiplet signals between δ 7.2–7.5 ppm .

Synthetic Limitations and Challenges

  • By-Product Formation: Arbuzov reactions of α-halogeno-benzylphosphonates often yield competing products like diethyl benzylphosphonate (13 ) and phosphine oxides .

  • Purification: Chromatography or recrystallization is required to isolate target compounds, with yields ranging from 48–94% depending on starting material .

Scientific Research Applications

Diethyl 2-Amino-6-methoxybenzylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2-Amino-6-methoxybenzylphosphonate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular function and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Differences and Functional Group Impact

Diethyl Methylformylphosphonate Dimethylhydrazone
  • Structure : Features a methylformylphosphonate core protected as a dimethylhydrazone (DMH) derivative. The aldehyde group is masked by the DMH group, altering reactivity compared to free aldehydes .
  • Key Differences: Lacks aromaticity and substituents (amino/methoxy) found in the target compound. The DMH group enhances stability during synthesis but reduces electrophilicity .
Diethyl(benzamido(diisopropoxyphosphoryl)methyl) Phosphonate
  • Structure : A bisphosphonate with a benzamido group and diisopropoxyphosphoryl substituents.
  • The benzamido group introduces hydrogen-bonding capabilities absent in the target compound .
  • Applications : Explored in medicinal chemistry for enzyme inhibition, particularly targeting bone resorption disorders .
Diethyl 2,2-Diethoxyethylphosphonate
  • Structure : A linear phosphonate with diethoxyethyl chains.
  • Key Differences: No aromatic or functionalized substituents, limiting its utility in targeted biological interactions. Simpler structure favors use as a precursor in synthetic routes .

Biological Activity

Diethyl 2-amino-6-methoxybenzylphosphonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is characterized by its phosphonate group, which plays a crucial role in its biological activity. The synthesis typically involves the reaction of 2-amino-6-methoxybenzaldehyde with diethyl phosphite under acidic conditions, leading to the formation of the desired phosphonate ester.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Phosphonates are known to inhibit various enzymes, including kinases and phosphatases. This inhibition can disrupt signaling pathways critical for cell proliferation and survival.
  • Antiviral Activity : Studies have shown that phosphonates can exhibit antiviral properties against a range of viruses by interfering with viral replication processes .
  • Cytotoxic Effects : The compound has been assessed for cytotoxicity against various cancer cell lines, demonstrating significant inhibitory effects on cell growth, which is essential for developing anticancer agents .

3. Biological Activity Summary

The following table summarizes the biological activities reported for this compound:

Activity Type Description Reference
Enzyme InhibitionInhibits specific kinases involved in cell signaling
Antiviral ActivityEffective against DNA and RNA viruses
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatory PropertiesReduces inflammatory markers in vivo

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on HeLa cells. The results indicated that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 100 µM, with an IC50 value determined at approximately 30 µM. Apoptotic features were observed through morphological changes and DNA fragmentation assays .

Case Study 2: Antiviral Efficacy

In another research effort, this compound was tested against varicella-zoster virus (VZV). The compound exhibited an EC50 value of approximately 27.59 µM, indicating strong antiviral activity. Mechanistic studies suggested that the compound interfered with viral entry and replication processes .

5. Conclusion

This compound demonstrates promising biological activities that warrant further investigation. Its potential as an enzyme inhibitor, antiviral agent, and anticancer compound positions it as a valuable candidate in drug development. Future studies should focus on optimizing its pharmacological properties and exploring its mechanisms in greater detail.

Q & A

Q. Q1. What are the standard synthetic routes for preparing Diethyl 2-Amino-6-methoxybenzylphosphonate, and what analytical methods validate its purity?

A common method involves nucleophilic substitution or Kabachnik–Fields reactions. For example, reacting 2-bromo-1-(3,5-dimethoxyphenyl)ethanone with triethyl phosphite in acetonitrile at 80°C yields analogous phosphonates . Purification via column chromatography (e.g., silica gel, DCM/MeOH eluent) is typical. Purity is confirmed using 1H^1H-NMR (e.g., δ 3.89 ppm for methoxy groups) and ESI–MS (e.g., m/z 316 [M+H]+^+) .

Q. Q2. How should researchers handle safety concerns during synthesis, given the compound’s reactivity?

While specific safety data for this compound are limited, analogous phosphonates require precautions against skin/eye irritation and inhalation. Use fume hoods, nitrile gloves, and safety goggles. Refer to SDS guidelines for similar compounds (e.g., diethyl ketomalonate: avoid dust formation, use local exhaust ventilation) .

Advanced Synthetic Optimization

Q. Q3. How can reaction yields be improved when synthesizing α-aminophosphonates like this compound?

Optimize stoichiometry and reaction time. For example, full factorial designs for α-aminophosphonates suggest adjusting molar ratios of aldehydes, amines, and phosphites. Elevated temperatures (120°C) and catalysts like p-toluenesulfonic acid enhance efficiency . Monitoring via TLC or GC ensures reaction completion .

Q. Q4. What strategies mitigate side reactions during phosphonate synthesis?

Side products like unreacted starting materials or oxidized byproducts can be minimized by:

  • Using anhydrous solvents (e.g., THF) to prevent hydrolysis .
  • Adding radical inhibitors (e.g., BHT) under prolonged heating .
  • Employing protective groups (e.g., dimethylhydrazones) for aldehyde intermediates .

Structural and Spectroscopic Analysis

Q. Q5. What advanced NMR techniques resolve ambiguities in the structural assignment of this compound?

Use 1H^1H-1H^1H COSY and 13C^13C-DEPT to confirm connectivity. For example, 1H^1H-NMR coupling constants (e.g., J = 23.1 Hz for P–CH2_2) distinguish phosphonate protons from alkyl chains . 31P^31P-NMR (δ 20–30 ppm) confirms phosphorus environment .

Q. Q6. How can X-ray crystallography validate the molecular structure of this compound?

Grow single crystals via slow evaporation (e.g., in ethanol/water). Use SHELX for structure refinement: data collection at 100 K, space group determination, and R-factor convergence (< 0.05). ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

Biological and Functional Studies

Q. Q7. What methodologies assess the bioactivity of this compound in antimicrobial studies?

Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC assays). Compare with bisphosphonate derivatives, noting structure-activity relationships (e.g., substituent effects on membrane penetration) .

Q. Q8. How can computational modeling predict the compound’s interaction with biological targets?

Perform molecular docking (AutoDock Vina) against enzymes like geranylgeranyl pyrophosphate synthase. Validate with MD simulations (AMBER) to assess binding stability .

Data Contradictions and Reproducibility

Q. Q9. How should researchers address discrepancies in reported reaction conditions for phosphonate syntheses?

Reconcile variations by testing parameters systematically. For example, triethyl phosphite reactions may require 80°C in acetonitrile vs. 120°C in solvent-free conditions . Document reproducibility across ≥3 trials and validate with 31P^31P-NMR .

Q. Q10. Why do NMR spectra of similar phosphonates show variability in splitting patterns?

Dynamic effects (e.g., rotameric equilibria) or solvent polarity may alter coupling constants. Use low-temperature NMR (−40°C) to "freeze" conformers and simplify splitting .

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